1-(4-Chloro-3,5-dimethylphenyl)-1-cyclopropyl ethanol
Description
Properties
IUPAC Name |
1-(4-chloro-3,5-dimethylphenyl)-1-cyclopropylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-8-6-11(7-9(2)12(8)14)13(3,15)10-4-5-10/h6-7,10,15H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRIQRQXJLGUGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)C(C)(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3,5-dimethylphenyl)-1-cyclopropyl ethanol can be synthesized through several synthetic routes. One common method involves the reaction of 4-chloro-3,5-dimethylphenol with cyclopropylmagnesium bromide in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere. The reaction is typically carried out in anhydrous solvents like tetrahydrofuran (THF) at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety during the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3,5-dimethylphenyl)-1-cyclopropyl ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for electrophilic substitution, while nucleophilic substitution can be achieved using sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Formation of 1-(4-chloro-3,5-dimethylphenyl)-1-cyclopropyl ketone or carboxylic acid.
Reduction: Formation of 1-(4-chloro-3,5-dimethylphenyl)-1-cyclopropylamine or other reduced derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Chloro-3,5-dimethylphenyl)-1-cyclopropyl ethanol has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(4-Chloro-3,5-dimethylphenyl)-1-cyclopropyl ethanol exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes and receptors critical to microbial survival.
Comparison with Similar Compounds
4-Chloro-3,5-dimethylphenol
Cyclopropylbenzene derivatives
Other substituted phenols
Biological Activity
1-(4-Chloro-3,5-dimethylphenyl)-1-cyclopropyl ethanol is a compound of significant interest due to its potential biological activities, particularly in the realms of antimicrobial and antifungal properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C11H15ClO
- Functional Groups : A cyclopropyl group attached to an alcohol moiety, with a chlorinated aromatic ring.
The unique substitution pattern on the phenyl ring, specifically the presence of chlorine and methyl groups, is believed to enhance its biological activity by influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial activity. Its structural similarity to p-chlorocresol—a known disinfectant—suggests potential efficacy against various microbial strains. This compound has been shown to be effective against both gram-positive and gram-negative bacteria as well as fungi.
The antimicrobial effects can be attributed to several mechanisms:
- Membrane Disruption : The chlorine atom increases lipophilicity, allowing the compound to penetrate microbial membranes effectively.
- Interference with Metabolic Pathways : It may disrupt critical metabolic functions within microbial cells, leading to cell death.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Similar compounds, such as p-chlorocresol, are primarily metabolized in the liver and excreted via the kidneys. The pharmacokinetic behavior of this compound warrants further investigation to establish its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)ethanol | Lacks methyl groups | Limited antimicrobial activity |
| 1-(3-Methylphenyl)ethanol | Different substitution pattern | Moderate activity |
| 1-(4-Chloro-3-methylphenyl)ethanol | Similar structure with different methyl substitution | Notable antimicrobial properties |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy Study : A study demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
- Fungal Inhibition Research : Another investigation reported that this compound effectively inhibited fungal strains such as Candida albicans, highlighting its potential use in treating fungal infections.
- Mechanistic Insights : Molecular docking studies indicated strong interactions between the compound and key enzymes involved in microbial metabolism, providing insights into its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
